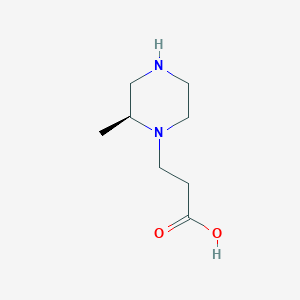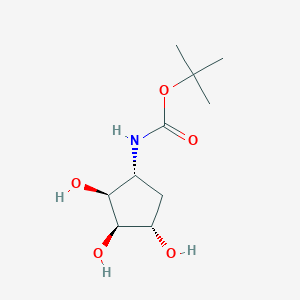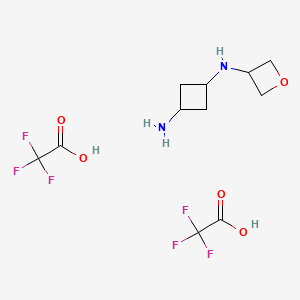![molecular formula C6H14ClNS B15307899 (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride: is a chemical compound that belongs to the class of heterocyclic amines. It features a pyrrolidine ring substituted with a methylsulfanyl group at the second position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, leading to the formation of the pyrrolidine ring. The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol as a reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler pyrrolidine derivative.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying the behavior of similar heterocyclic amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine: The non-hydrochloride form of the compound.
(2S)-2-[(ethylsulfanyl)methyl]pyrrolidine hydrochloride: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.
(2S)-2-[(methylsulfanyl)methyl]piperidine hydrochloride: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H14ClNS |
|---|---|
Poids moléculaire |
167.70 g/mol |
Nom IUPAC |
(2S)-2-(methylsulfanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
BWSTXARRMVRQBZ-RGMNGODLSA-N |
SMILES isomérique |
CSC[C@@H]1CCCN1.Cl |
SMILES canonique |
CSCC1CCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)


![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)


